3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)- is a complex organic compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 . This compound belongs to the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)- involves multiple steps. One common method includes the reaction of thiazolidine derivatives with appropriate aldehydes under specific conditions . The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidine derivatives with different functional groups .
Scientific Research Applications
3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The anticancer effects are believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)- can be compared with other thiazolidine derivatives such as:
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has similar structural features but different biological activities.
2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-: Another similar compound with distinct chemical properties and applications.
The uniqueness of 3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)- lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H15NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9+ |
InChI Key |
WNSXQGARFJFRDC-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.